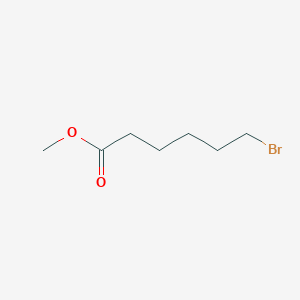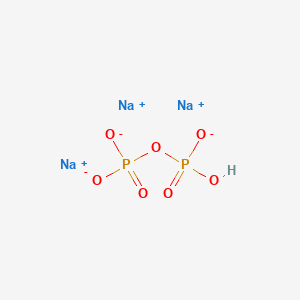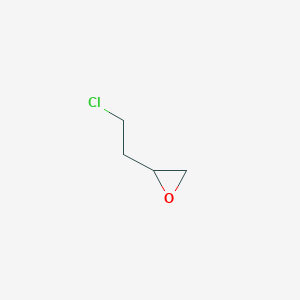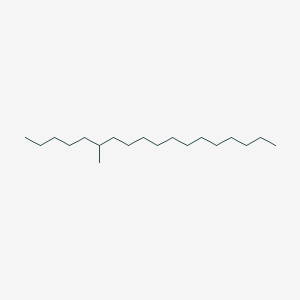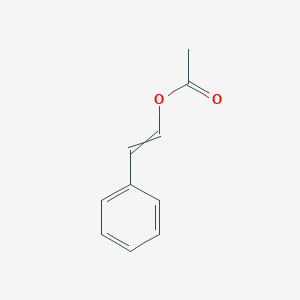
2-Phenylvinyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-Phenylvinyl acetate, also known as styryl acetate or acetoxystyrene, is an organic compound with the molecular formula C10H10O2. It is characterized by the presence of a phenyl group attached to a vinyl acetate moiety. This compound is known for its applications in various fields, including perfumery and polymer chemistry .
準備方法
Synthetic Routes and Reaction Conditions: 2-Phenylvinyl acetate can be synthesized through the esterification of 2-phenylethanol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods: In industrial settings, this compound is produced via the acetylene method or the ethylene method. The acetylene method involves the reaction of acetylene with acetic acid in the presence of a catalyst like activated carbon-zinc acetate. The ethylene method uses ethylene, acetic acid, and oxygen with palladium or gold as the main catalyst and potassium acetate as a cocatalyst .
化学反応の分析
Types of Reactions: 2-Phenylvinyl acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenylacetic acid.
Reduction: It can be reduced to 2-phenylethanol.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: Phenylacetic acid.
Reduction: 2-Phenylethanol.
Substitution: Various substituted phenylvinyl acetates.
科学的研究の応用
2-Phenylvinyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: It is used in the production of adhesives, coatings, and fragrances
作用機序
The mechanism of action of 2-Phenylvinyl acetate involves its interaction with various molecular targets. In chemical reactions, it acts as an electrophile, reacting with nucleophiles to form new compounds. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .
類似化合物との比較
2-Phenylethanol: A related compound with a hydroxyl group instead of an acetate group.
Phenylacetic acid: An oxidation product of 2-Phenylvinyl acetate.
Styrene: A similar compound with a vinyl group instead of a vinyl acetate group
Uniqueness: this compound is unique due to its combination of a phenyl group and a vinyl acetate moiety, which imparts distinct chemical properties and reactivity. This makes it valuable in various synthetic and industrial applications .
特性
CAS番号 |
10521-96-7 |
|---|---|
分子式 |
C10H10O2 |
分子量 |
162.18 g/mol |
IUPAC名 |
[(E)-2-phenylethenyl] acetate |
InChI |
InChI=1S/C10H10O2/c1-9(11)12-8-7-10-5-3-2-4-6-10/h2-8H,1H3/b8-7+ |
InChIキー |
FMFHUEMLVAIBFI-BQYQJAHWSA-N |
SMILES |
CC(=O)OC=CC1=CC=CC=C1 |
異性体SMILES |
CC(=O)O/C=C/C1=CC=CC=C1 |
正規SMILES |
CC(=O)OC=CC1=CC=CC=C1 |
Key on ui other cas no. |
1566-67-2 10521-96-7 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


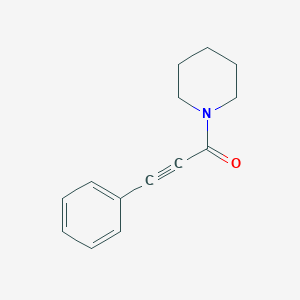
![4,5,8,9-Tetrahydrocycloocta[c]isoxazol-3-amine](/img/structure/B76877.png)
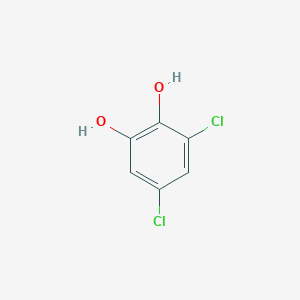
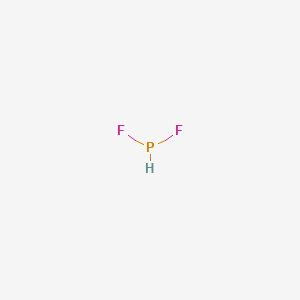
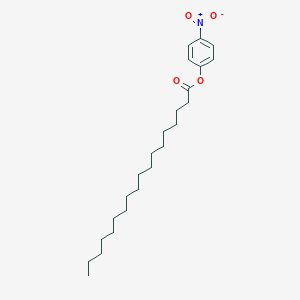

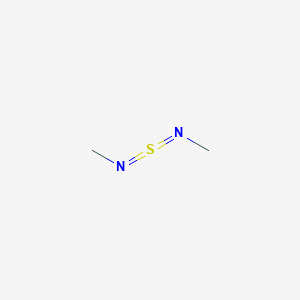
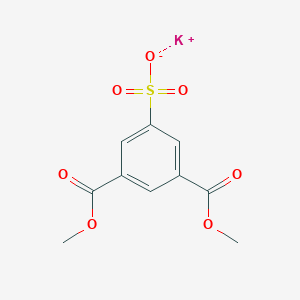
![3-methyl-4-[3-(3-methyl-5-oxo-2H-1,2-oxazol-4-yl)prop-2-enylidene]-1,2-oxazol-5-one](/img/structure/B76894.png)

